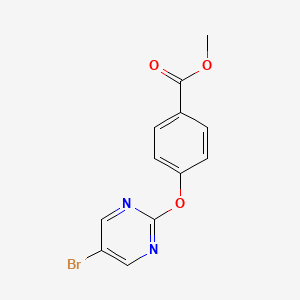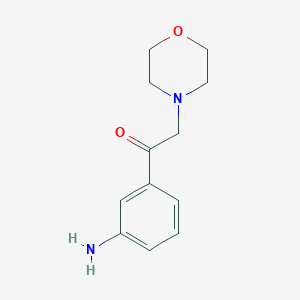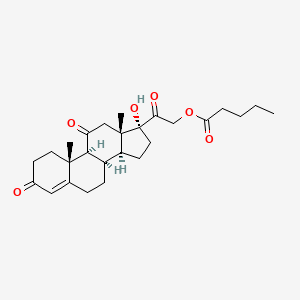
Cortisone 21-Valerate
Overview
Description
Cortisone 21-Valerate is a useful research compound. Its molecular formula is C26H36O6 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Cortisone 21-Valerate, also known as Hydrocortisone valerate, is a corticosteroid that primarily targets the glucocorticoid receptor . This receptor plays a crucial role in regulating a variety of important cardiovascular, metabolic, immunologic, and homeostatic functions .
Mode of Action
This compound interacts with its target by binding to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction results in the suppression of cell-mediated immunity by inhibiting genes that code for the cytokines IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and TNF-alpha .
Biochemical Pathways
The interaction of this compound with the glucocorticoid receptor affects multiple biochemical pathways. The most significant of these is the suppression of pro-inflammatory signals and the promotion of anti-inflammatory signals . This is achieved through the inhibition of arachidonic acid, which controls the biosynthesis of prostaglandins and leukotrienes .
Pharmacokinetics
The bioavailability of oral hydrocortisone, a similar compound to this compound, is about 96% ± 20% . The pharmacokinetics of hydrocortisone are non-linear, with the peak level of oral hydrocortisone being 15.3 ± 2.9 (SD) μg/L per 1 mg dose. The time to peak concentrations of oral hydrocortisone is 1.2 ± 0.4 (SD) hours . The pharmacokinetics can vary significantly from patient to patient .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . By suppressing the production of pro-inflammatory cytokines and promoting anti-inflammatory signals, this compound helps to reduce inflammation and manage immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biotransformation of cortisone can lead to the creation of new molecules with potential therapeutic use . Additionally, the efficacy of this compound can be influenced by individual patient characteristics, such as their metabolic rate and the presence of other medical conditions .
Biochemical Analysis
Biochemical Properties
Cortisone 21-Valerate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus . This complex then binds to glucocorticoid response elements in the promoter regions of target genes, modulating their expression . The compound also interacts with enzymes such as 11β-Hydroxysteroid dehydrogenase, which converts cortisone to its active form, cortisol .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It decreases vasodilation and capillary permeability, reducing inflammation . The compound also inhibits the migration of leukocytes to sites of inflammation and modulates the expression of anti-inflammatory proteins . Additionally, this compound affects gene expression by binding to glucocorticoid response elements, leading to changes in the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the glucocorticoid receptor in the cytoplasm . This receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes . This binding modulates the transcription of genes involved in inflammatory and immune responses . The compound also inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . In vitro and in vivo studies have shown that prolonged use of the compound can result in decreased cellular responsiveness and potential adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and modulates immune responses . At high doses, it can cause toxic or adverse effects, including immunosuppression and metabolic disturbances . Threshold effects have been observed, where the efficacy of the compound plateaus at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as 11β-Hydroxysteroid dehydrogenase, which converts it to its active form, cortisol . The compound also interacts with cytochrome P450 enzymes, which further metabolize it into inactive metabolites . These metabolic pathways play a crucial role in regulating the levels and activity of this compound in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to transport proteins such as corticosteroid-binding globulin, which facilitates its distribution in the bloodstream . The compound is also taken up by cells through passive diffusion and receptor-mediated endocytosis . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound primarily localizes to the cytoplasm, where it binds to the glucocorticoid receptor . Upon forming the receptor-ligand complex, it translocates to the nucleus, where it modulates gene expression . The localization of this compound to specific cellular compartments is regulated by targeting signals and post-translational modifications .
Properties
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O6/c1-4-5-6-22(30)32-15-21(29)26(31)12-10-19-18-8-7-16-13-17(27)9-11-24(16,2)23(18)20(28)14-25(19,26)3/h13,18-19,23,31H,4-12,14-15H2,1-3H3/t18-,19+,23-,24+,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNQFWNLBXYRRI-LTOCIQRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


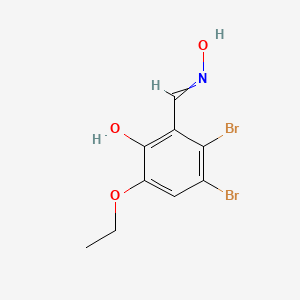
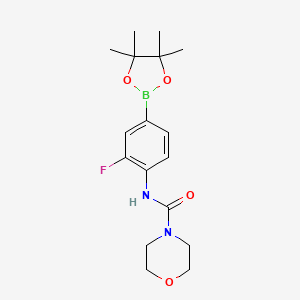
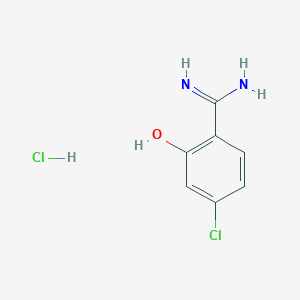
![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)

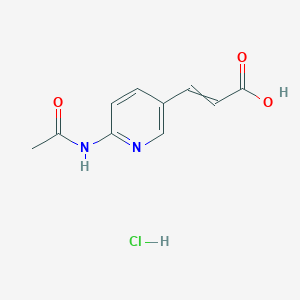
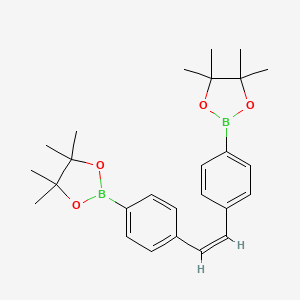
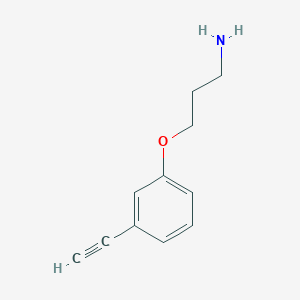
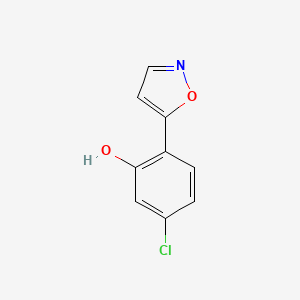
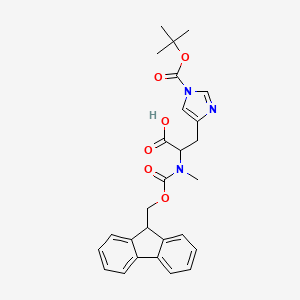
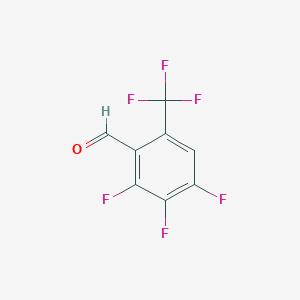
![[2-(Methoxymethoxy)phenyl][3-(methoxymethoxy)phenyl]methanone](/img/structure/B1460053.png)
